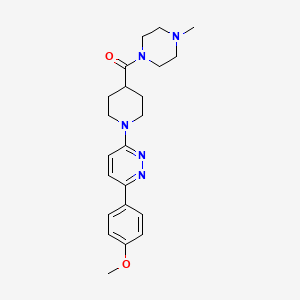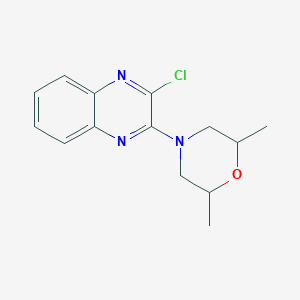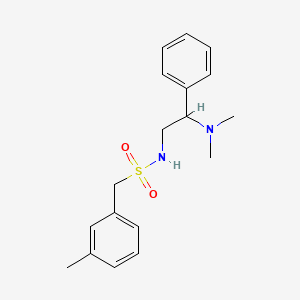
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxyphenyl group, a pyridazinyl group, a piperidinyl group, and a methylpiperazinyl group . These groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions due to their diverse functional groups . These can include reactions with electrophiles and nucleophiles, as well as various types of rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Aplicaciones Científicas De Investigación
- The compound 6b, which carries a p-methylphenyl group, demonstrated competitive inhibition of AChE with an IC50 value of 3.73 ± 0.9 nM .
- BChE is another enzyme involved in acetylcholine metabolism. Compound 6a exhibited potent BChE inhibitory activity (Ki = 0.95 ± 0.16 nM) .
Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease
Butyrylcholinesterase (BChE) Inhibition
Antimicrobial Properties
Anti-Hypertensive Effects
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit tyrosine kinases, especially met kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis.
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it might affect pathways involving the activation of proteins by these kinases . These could include pathways related to cell growth, differentiation, metabolism, and apoptosis.
Result of Action
As a potential tyrosine kinase inhibitor, it could lead to a disruption in the activation of proteins involved in various cellular functions . This could result in effects such as inhibition of cell growth, induction of apoptosis, or alteration in cellular metabolism.
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are a major focus of research in medicinal chemistry due to their presence in many pharmaceutical compounds . Future research could involve the synthesis of new piperidine derivatives, the investigation of their biological activity, and the development of safer and more efficient methods for their production .
Propiedades
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-13-15-27(16-14-25)22(28)18-9-11-26(12-10-18)21-8-7-20(23-24-21)17-3-5-19(29-2)6-4-17/h3-8,18H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXFCMJCKVLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)



![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)


![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)
